
Pseudostellarin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudostellarin D is a natural product that belongs to the family of quassinoids. It is derived from the stem bark of the tropical plant Picrolemma sprucei. This compound has attracted significant attention from the scientific community due to its various potential applications in medicine and other fields.
Wissenschaftliche Forschungsanwendungen
Isolation and Purification Techniques
Research on Pseudostellarin D includes its isolation and purification from various natural sources. A study demonstrated the isolation and purification of a related compound, Pseudostellarin B, from Pseudostellaria heterophylla using high-speed counter-current chromatography. This technique effectively isolated the target compound with high purity, which is crucial for subsequent research and applications (Han et al., 2007).
Synthesis and Pharmacological Activities
The synthesis of this compound and its variants is a key area of research. Studies have synthesized compounds like Pseudostellarin G and evaluated their antimicrobial and pharmacological activities (Poojary et al., 2004). Similarly, Pseudostellarin B was synthesized and screened for antibacterial, antifungal, anti-inflammatory, and anthelmintic activities (Poojary et al., 2001).
Analytical Methods Development
Developing methods for analyzing cyclic peptides like Pseudostellarin is crucial for further research. A study established a method for the analysis of cyclic peptides in Pseudostellaria heterophylla using high-performance liquid chromatography–atmospheric pressure chemical ionization–mass spectrometry (Shen et al., 2007).
Advanced Synthesis Techniques
Innovative synthesis methods are being explored for this compound. The use of hypervalent iodine(III) reagent in solid-phase peptide synthesis and cyclic peptide synthesis has been successful, providing a method for synthesizing bioactive cyclic peptides like this compound (Liu et al., 2018).
Characterization of New Compounds
The discovery of new cyclic peptides related to this compound, such as Pseudostellarin K, and their structural elucidation through extensive spectroscopic analysis is an important aspect of ongoing research. These studies also evaluate the cytotoxic activities of these compounds (Zhao et al., 2020).
Eigenschaften
CAS-Nummer |
158335-65-0 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
713.9 g/mol |
IUPAC-Name |
(6S,12S,18S,21S)-15-[(2S)-butan-2-yl]-6-[(4-hydroxyphenyl)methyl]-12,18-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C36H55N7O8/c1-7-22(6)31-36(51)41-25(15-20(2)3)32(47)37-18-29(45)39-27(17-23-10-12-24(44)13-11-23)33(48)38-19-30(46)43-14-8-9-28(43)35(50)40-26(16-21(4)5)34(49)42-31/h10-13,20-22,25-28,31,44H,7-9,14-19H2,1-6H3,(H,37,47)(H,38,48)(H,39,45)(H,40,50)(H,41,51)(H,42,49)/t22-,25-,26-,27-,28-,31?/m0/s1 |
InChI-Schlüssel |
AEYSUFUZZXZLEV-KBPCQMSISA-N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C |
Synonyme |
cyclo(Gly-Pro-Leu-Ile-Leu-Gly-Tyr) pseudostellarin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



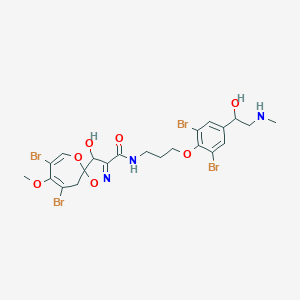

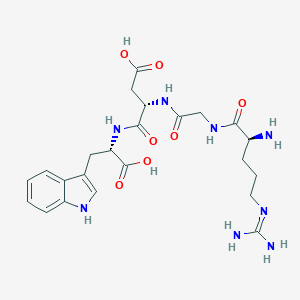
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)
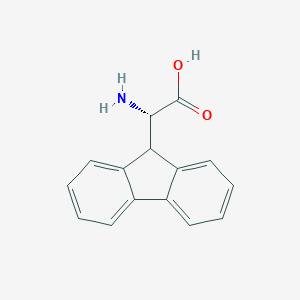
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
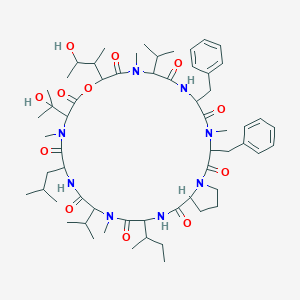
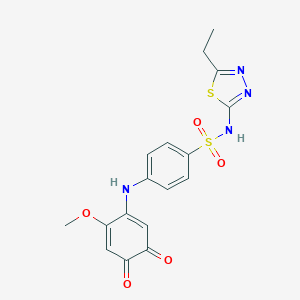

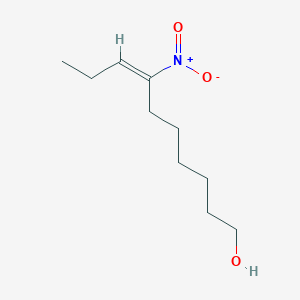

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)